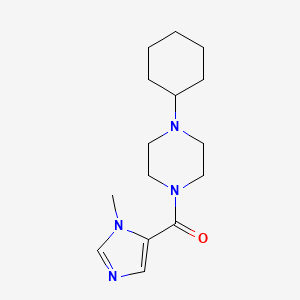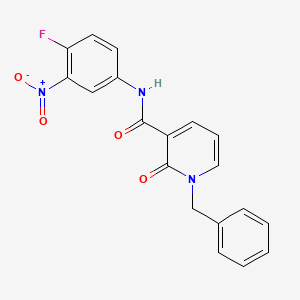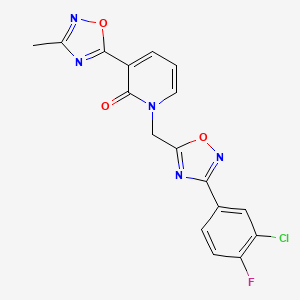
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, also known as CPI-455, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of small molecules that target bromodomain and extra-terminal (BET) proteins, which play a crucial role in gene regulation.
Mechanism of Action
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This results in the inhibition of transcriptional co-activator recruitment to chromatin, leading to the downregulation of gene expression. The specific mechanism of action of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is still being studied, but it is believed to involve the displacement of BET proteins from chromatin.
Biochemical and Physiological Effects:
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to have significant biochemical and physiological effects in various disease models. In cancer, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to inhibit the growth of various tumor cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorders, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been shown to have potential therapeutic effects in models of Alzheimer's disease and Huntington's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is its specificity for BET proteins, which makes it an attractive target for therapeutic development. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as nanoparticles or liposomes.
Future Directions
There are several future directions for the study of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, including the development of more potent and selective BET inhibitors, the identification of biomarkers for patient selection, and the evaluation of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans.
In conclusion, (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is a novel compound that has shown significant potential for therapeutic development in various disease models. The compound inhibits BET proteins, which play a crucial role in gene regulation, and has been shown to have significant biochemical and physiological effects. Further research is needed to determine its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone involves the reaction between 4-cyclohexylpiperazine and 3-methylimidazole-4-carboxaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction to form (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone as a white solid. The yield of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is typically around 50%, and the compound can be purified using standard chromatographic techniques.
Scientific Research Applications
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit BET proteins, which play a crucial role in the regulation of gene expression. BET proteins are involved in the recruitment of transcriptional co-activators to chromatin, which is essential for the transcription of many genes involved in cell growth and differentiation.
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17-12-16-11-14(17)15(20)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKSAKXJUCRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-4-(1-methyl-1H-imidazole-5-carbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)
![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)
![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)



![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)
![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)